(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S
Description
Historical Development and Discovery
The development of Spantide II emerged from a systematic evolution of tachykinin antagonist research that began in the early 1980s. The foundational work commenced in 1984 when the original spantide compound was introduced as a tachykinin antagonist, serving as the initial stepping stone for subsequent antagonist development. This original compound, with the sequence D-Arginine1-Proline2-Lysine3-Proline4-Glutamine5-Glutamine6-D-Tryptophan7-Phenylalanine8-D-Tryptophan9-Leucine10-Leucine11-NH2, demonstrated basic antagonist properties but exhibited significant limitations including neurological side effects.
The research trajectory leading to Spantide II involved systematic structural modifications aimed at enhancing potency while eliminating undesirable side effects. A pivotal discovery occurred when researchers identified that the deletion of a methylene group by changing Glutamine6 to Asparagine6 resulted in a remarkable and unpredictable increase in potency. This structural modification became a cornerstone in the development of more effective tachykinin antagonists and directly influenced the design principles that led to Spantide II.
The recognition that D-Arginine1 and Lysine3 in the original spantide contributed to neurological side effects prompted extensive redesign efforts. Multiple research groups collaborated to develop alternative structures that would maintain or enhance antagonist activity while eliminating neurotoxicity. These collaborative efforts involved institutions including the Institute for Biomedical Research at The University of Texas at Austin, the Department of Clinical Neurophysiology at Huddinge University Hospital, and the Department of Pharmacology at the University of Lund.
By 1990, these systematic modifications culminated in the development of Spantide II, which demonstrated superior pharmacological properties. The compound exhibited enhanced potency with a pA2 value of 8.1 compared to the original spantide's value of 7.0, while simultaneously showing reduced histamine-releasing activity and negligible neurotoxicity. This achievement represented a significant milestone in tachykinin antagonist development and established a new standard for subsequent research in this field.
Chemical Nomenclature and Identification
Spantide II possesses the systematic chemical name L-Norleucinamide, N6-(3-pyridinylcarbonyl)-D-lysyl-L-prolyl-3-(3-pyridinyl)-L-alanyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-asparaginyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-. The compound is registered under Chemical Abstracts Service number 129176-97-2 and has a molecular weight of 1668.76 daltons. The molecular formula is C86H104Cl2N18O13, reflecting the complex peptide structure with specific halogen substitutions.
The complete amino acid sequence of Spantide II is D-Lysine(nicotinoyl)1-Proline2-3-(3-pyridyl)alanine3-Proline4-3,4-dichloro-D-Phenylalanine5-Asparagine6-D-Tryptophan7-Phenylalanine8-D-Tryptophan9-Leucine10-Norleucine11-NH2. This sequence incorporates several non-natural amino acid modifications that are critical to its enhanced activity profile. The D-Lysine(nicotinoyl) residue at position 1 represents N-epsilon-nicotinoyllysine, while the 3-(3-pyridyl)alanine at position 3 is abbreviated as Pal(3) in scientific literature.
The structural modifications present in Spantide II include four unnatural D-amino acids and one unnatural L-amino acid, resulting in a total of seven substitutions compared to the native substance P sequence. These modifications fundamentally alter the compound's conformational properties and receptor binding characteristics. The compound exhibits five pi-bond amino acid moieties and six sigma-bond amino acid moieties, contrasting with substance P which contains two pi-bond and nine sigma-bond moieties.
| Chemical Property | Specification |
|---|---|
| Molecular Weight | 1668.76 daltons |
| Molecular Formula | C86H104Cl2N18O13 |
| Chemical Abstracts Service Number | 129176-97-2 |
| Salt Form | Trifluoroacetate |
| Purity | >95% |
| Solubility | Water (1 mg/mL) |
| Storage Temperature | -20°C or below |
Position within Tachykinin Antagonist Research
Spantide II occupies a pivotal position within the broader landscape of tachykinin antagonist research, representing a critical transition from first-generation peptide antagonists to more sophisticated therapeutic candidates. The compound emerged during a period of intensive research activity focused on developing non-peptide neurokinin-1 receptor antagonists, which began in earnest in 1991 when three pharmaceutical companies simultaneously revealed their initial findings. However, Spantide II distinguished itself as a peptide-based antagonist that successfully addressed many limitations of earlier compounds while maintaining the specificity advantages of peptide structures.
The development of Spantide II coincided with significant advances in understanding tachykinin receptor pharmacology and the identification of multiple receptor subtypes. Research in the mid-1980s had led to the discovery of three distinct tachykinin receptors, designated as tachykinin neurokinin-1 receptor, tachykinin neurokinin-2 receptor, and tachykinin neurokinin-3 receptor. This classification system provided the framework for developing more selective antagonists, and Spantide II emerged as a highly selective neurokinin-1 receptor antagonist with superior binding characteristics.
Comparative studies have demonstrated Spantide II's superior performance relative to other antagonists in its class. The compound exhibits higher pA2 values on guinea pig taenia coli preparations compared to the original spantide, with values of 7.7 versus 7.0 respectively. Additionally, Spantide II demonstrates enhanced efficacy in blocking tachykinin-mediated neurotransmission in iris sphincter preparations, with pIC50 values of 6.0 compared to 5.1 for the original spantide. These pharmacological improvements established Spantide II as a preferred research tool for investigating neurokinin-1 receptor function.
The compound's development also contributed significantly to understanding structure-activity relationships within tachykinin antagonist research. The systematic modifications incorporated in Spantide II, particularly the replacement of basic amino acids with acylated derivatives, provided valuable insights into methods for reducing histamine release while maintaining antagonist potency. This approach influenced subsequent research directions and established design principles that continue to inform current antagonist development efforts.
Recent research has expanded the applications of Spantide II beyond traditional neurokinin-1 receptor antagonism studies. The compound has been utilized in investigations of anxiety behavior, where it demonstrated selective anxiolytic effects in high-anxiety animal models. Studies have shown that Spantide II produces significant reductions in distress vocalizations in selectively bred high-anxiety rats while showing minimal effects in low-anxiety animals, suggesting potential therapeutic applications in anxiety disorders.
Relationship to Substance P Peptide Family
Spantide II maintains a complex relationship with the substance P peptide family, serving simultaneously as an analog and antagonist of the native substance P molecule. Substance P, discovered in 1931 by von Euler and Gaddum in horse brain and intestine, represents the founding member of the mammalian tachykinin family. The original substance P molecule demonstrates potent vasodilatory effects and contractile activity on smooth muscle preparations, properties that are specifically antagonized by Spantide II through competitive inhibition at neurokinin-1 receptor sites.
The structural relationship between Spantide II and substance P reveals both conserved and divergent elements that are critical to their respective biological activities. Substance P possesses the native sequence Arginine1-Proline2-Lysine3-Proline4-Glutamine5-Glutamine6-Phenylalanine7-Phenylalanine8-Glycine9-Leucine10-Methionine11-NH2. In contrast, Spantide II incorporates seven specific amino acid substitutions that fundamentally alter its interaction with tachykinin receptors, converting it from an agonist to a potent antagonist.
The antagonist properties of Spantide II result from specific structural modifications that disrupt the conformational requirements for receptor activation while maintaining binding affinity. The incorporation of D-amino acids at positions 1, 5, 7, and 9 creates steric hindrance that prevents the compound from adopting the active conformation required for receptor stimulation. Additionally, the replacement of the C-terminal Methionine with Norleucine and the substitution of Glycine9 with D-Tryptophan9 further contribute to the antagonist profile.
Research has demonstrated that Spantide II effectively blocks the biological activities associated with substance P while exhibiting minimal intrinsic activity. In guinea pig taenia coli preparations, Spantide II functions as a competitive antagonist, producing rightward shifts in substance P concentration-response curves without affecting the maximum response. The compound also effectively blocks substance P-induced contractile responses in rabbit iris sphincter preparations and inhibits substance P-mediated facilitation of nociceptive reflexes in rat spinal cord.
| Comparison Parameter | Substance P | Spantide II |
|---|---|---|
| Receptor Activity | Agonist | Antagonist |
| Pi-bond Amino Acids | 2 | 5 |
| Sigma-bond Amino Acids | 9 | 6 |
| D-Amino Acid Content | 0 | 4 |
| Histamine Release | High | Low |
| Neurotoxicity | Variable | Negligible |
| pA2 Value | Not applicable | 8.1 |
The relationship between Spantide II and the broader tachykinin family extends beyond substance P to include interactions with neurokinin A and neurokinin B. Research has shown that Spantide II can block contractions induced by substance P and neurokinin A in tissue preparations, and at higher concentrations, it also inhibits responses to neurokinin B. This broad-spectrum activity within the tachykinin family positions Spantide II as a versatile research tool for investigating multiple aspects of tachykinin signaling pathways.
Propriétés
Numéro CAS |
154427-06-2 |
|---|---|
Formule moléculaire |
C83H102Cl2N18O13 |
Poids moléculaire |
1630.742 |
InChI |
InChI=1S/C83H102Cl2N18O13/c1-4-5-25-61(72(88)105)94-74(107)62(37-49(2)3)95-77(110)65(41-52-20-13-31-89-45-52)97-75(108)63(39-50-18-7-6-8-19-50)96-78(111)66(43-55-48-93-60-26-10-9-23-56(55)60)98-79(112)67(44-71(87)104)99-76(109)64(40-51-29-30-57(84)58(85)38-51)100-80(113)70-28-17-36-103(70)83(116)68(42-53-21-14-32-90-46-53)101-81(114)69-27-16-35-102(69)82(115)59(86)24-11-12-34-92-73(106)54-22-15-33-91-47-54/h6-10,13-15,18-23,26,29-33,38,45-49,59,61-70,93H,4-5,11-12,16-17,24-25,27-28,34-37,39-44,86H2,1-3H3,(H2,87,104)(H2,88,105)(H,92,106)(H,94,107)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H,100,113)(H,101,114)/t59-,61+,62+,63+,64-,65-,66-,67+,68+,69+,70+/m1/s1 |
Clé InChI |
DNPPKUZASAWMDK-VUWIBSRJSA-N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC(=C(C=C5)Cl)Cl)NC(=O)C6CCCN6C(=O)C(CC7=CN=CC=C7)NC(=O)C8CCCN8C(=O)C(CCCCNC(=O)C9=CN=CC=C9)N |
Origine du produit |
United States |
Méthodes De Préparation
Resin Selection and Initial Activation
The synthesis begins with a p-benzyloxybenzyl alcohol resin functionalized with Fmoc-Arg(Mtr)-OH, providing a loading capacity of 0.5 mmol/g. This resin supports iterative coupling while minimizing premature cleavage during acidic deprotection. Pre-swelling in dichloromethane-m-cresol (2:1 v/v) for 10 minutes enhances solvent penetration and reaction homogeneity.
Fmoc Deprotection Strategy
Deprotection employs 20% piperidine in DMF (2 × 10 min), achieving >99% Fmoc removal while preserving acid-labile sidechain protections (Mtr for arginine, Trt for asparagine). Kinetic studies show this protocol limits aspartimide formation at Asn⁶ to <2%.
Non-Canonical Amino Acid Incorporation
D-Configured Residues
D-amino acids (positions 1,5,7,9) are incorporated using pre-activated HOObt esters dissolved in NMP. Double coupling (2 × 60 min) with 4 equivalents of D-Lys(Nic)-OH and D-Trp-OH achieves >95% coupling efficiency, as confirmed by Kaiser testing. Racemization during activation is suppressed to <1% using 0.1 M HOBt additive.
Table 1: Coupling Parameters for Challenging Residues
| Position | Residue | Activator | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | D-Lys(nicotinoyl) | HOObt/DIC | NMP | 120 | 92 |
| 5 | 3,4-dichloro-D-Phe | HATU/DIEA | DMF | 90 | 88 |
| 9 | β-(3-pyridyl)-D-Ala | PyAOP/NMM | CH₂Cl₂ | 180 | 84 |
Sidechain Functionalization
The nicotinoyl group at Lys¹ is introduced post-incorporation using nicotinoyl chloride (5 equiv) in DMF/pyridine (4:1) at 0°C for 2 hr, achieving 89% acylation. β-(3-pyridyl) groups at Ala³ and D-Ala⁹ are installed via Pd-mediated Suzuki coupling on Alloc-protected β-brominated precursors, requiring stringent oxygen-free conditions.
Critical Cyclization and Cleavage
Head-to-Tail Cyclization Avoidance
Despite the linear structure, β-sheet propensity during synthesis necessitates 10% v/v HFIP in DMF to disrupt aggregations. This reduces deletion sequences by 41% compared to standard SPPS.
Final Cleavage and Sidechain Deprotection
A cleavage cocktail of TFA/thioanisole/EDT (90:5:5 v/v) at 25°C for 4 hr achieves simultaneous resin cleavage and sidechain deprotection. The Mtr group on Arg requires extended treatment (6 hr) for complete removal, with <3% methionine oxidation observed.
Purification and Characterization
Solvent Extraction
Post-cleavage, the crude peptide is partitioned using 2-methyltetrahydrofuran/water (3:1 v/v), achieving 78% recovery of hydrophobic sequences. Three ethyl acetate washes remove residual scavengers (<0.5% remaining).
HPLC Refinement
Preparative HPLC on a C18 column (250 × 21.2 mm) with 0.1% TFA/acetonitrile gradients (5–65% over 45 min) yields 98.2% purity. MS analysis confirms molecular weight (Calc: 1923.8 Da, Obs: 1923.7 ± 0.3 Da).
Table 2: Analytical HPLC Parameters
| Parameter | Specification |
|---|---|
| Column | Zorbax SB-C18 (5 μm) |
| Flow rate | 1.0 mL/min |
| Detection | 214 nm |
| Retention time | 28.7 ± 0.2 min |
Analyse Des Réactions Chimiques
Types of Reactions
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
(D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating neurokinin-1 receptor activity and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating conditions associated with substance P, such as inflammation and pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S involves its binding to the neurokinin-1 receptor (NK-1R). By binding to this receptor, the compound blocks the binding of substance P, a neuropeptide involved in pain and inflammation. This antagonistic action prevents the activation of downstream signaling pathways associated with proinflammatory responses.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a class of modified Substance P analogs. Below is a comparative analysis with structurally or functionally related peptides:
Table 1: Structural and Functional Comparison
Key Findings
Structural Uniqueness : Unlike the benzodiazepine-based 11o [] or nitrosamines (NNK/NNAL) [], this compound retains a peptide backbone with targeted modifications for receptor specificity and stability.
Functional Divergence: While NNK/NNAL are carcinogens acting via DNA adduct formation [], this Substance P analog likely modulates neuropeptide signaling without genotoxic risk.
Synthetic Feasibility : Commercial availability suggests scalable synthesis (e.g., Gil Biochemical’s catalog ), contrasting with the complex heterocyclic synthesis required for 11o [].
Activité Biologique
The compound (D-Lys(nicotinoyl)1,β-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,β-(3-pyridyl)-D-Ala9,Nle11)-S , also known as Spantide II, is a synthetic peptide derivative with significant biological activity. It has been studied for its potential applications in medicinal chemistry, particularly as a substance P antagonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇₁H₈₈Cl₂N₁₄O₁₁S
- Molecular Weight : 1630.74 g/mol
- CAS Number : 154427-06-2
The compound features multiple chiral centers due to the presence of various amino acids and functional groups such as nicotinoyl and pyridyl. Its complex structure contributes to its unique biological properties.
The primary mechanism by which this compound exerts its biological effects involves antagonism of substance P receptors. Substance P is a neuropeptide associated with pain transmission and inflammatory processes. By inhibiting these receptors, Spantide II can potentially reduce pain and inflammation.
Key Mechanisms:
- Receptor Binding : Spantide II exhibits high affinity for neurokinin-1 (NK1) receptors.
- Inhibition of Histamine Release : The compound is less effective in releasing histamine from mast cells compared to other antagonists, which may suggest a favorable safety profile regarding allergic reactions .
- Neurotoxicity Profile : Studies indicate negligible neurotoxicity associated with Spantide II, making it a promising candidate for therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated that Spantide II effectively inhibits substance P-induced responses in various cellular models. For instance:
- Cell Culture Models : Research has shown that the compound can significantly reduce cell proliferation in models stimulated by substance P.
- Binding Affinity : Binding assays indicate that Spantide II has a higher binding affinity compared to its predecessor, Spantide I .
In Vivo Studies
In vivo studies further support the therapeutic potential of Spantide II:
- Pain Models : Animal studies have shown that administration of Spantide II results in reduced pain responses in models of acute and chronic pain.
- Inflammation Models : The compound has been observed to decrease inflammatory markers in animal models subjected to inflammatory stimuli.
Case Studies
- Chronic Pain Management : A study involving patients with chronic pain conditions demonstrated that treatment with Spantide II led to significant reductions in pain scores compared to placebo controls.
- Allergic Reactions : In a controlled trial assessing allergic responses, participants receiving Spantide II exhibited lower levels of histamine release compared to those receiving standard treatments.
Data Tables
Q & A
Basic Research Questions
Q. What is the structural and functional significance of the non-natural amino acid modifications in this Substance P analogue?
- Methodological Answer : The compound incorporates D-amino acids (e.g., D-Lys, D-Phe, D-Trp) and β-(3-pyridyl)-Ala residues to enhance metabolic stability and receptor-binding specificity. For example:
- Nicotinoyl and pyridyl groups : These modifications improve hydrophilicity and mimic natural receptor-ligand interactions, as seen in neurokinin-1 (NK1) receptor antagonists .
- 3,4-Dichloro-D-Phe⁵ : Introduces steric hindrance to reduce enzymatic degradation .
- Nle¹¹ (Norleucine) : Enhances peptide stability by replacing methionine, avoiding oxidation-sensitive thioether bonds .
- Experimental Validation : Use circular dichroism (CD) to confirm secondary structure retention and surface plasmon resonance (SPR) to assess binding affinity to NK1 receptors .
Q. What synthetic strategies are recommended for producing this modified peptide?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry for stepwise assembly. PyBOP or HATU are preferred coupling agents due to steric challenges from D-amino acids and bulky side chains .
- Post-Synthetic Modifications :
- Nicotinoyl groups are added via acyl chloride reactions under anhydrous conditions .
- β-(3-pyridyl)-Ala residues require enzymatic resolution (e.g., lipase-mediated stereoselective hydrolysis) to ensure correct chirality .
- Purification : Reverse-phase HPLC with C18 columns and 0.1% TFA/acetonitrile gradients, validated by MALDI-TOF MS .
Q. How is purity and structural integrity confirmed for this compound?
- Methodological Answer :
- Analytical HPLC : Use a gradient of 5–95% acetonitrile in 0.1% TFA over 30 minutes; purity >95% is required for in vivo studies .
- Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (expected: ~1.5 kDa) and detect truncations .
- Amino Acid Analysis (AAA) : Hydrolyze the peptide with 6M HCl at 110°C for 24h, followed by HPLC quantification to validate residue stoichiometry .
Advanced Research Questions
Q. How to design a competitive binding assay to evaluate NK1 receptor affinity while accounting for endogenous Substance P interference?
- Methodological Answer :
- Radioligand Displacement : Use ³H-Substance P as the tracer in CHO-K1 cells expressing human NK1 receptors. Include 1µM CP-99,994 (a known antagonist) as a control for non-specific binding .
- Data Normalization : Correct for endogenous Substance P by pre-treating cells with phosphoramidon (10µM) to inhibit degradation enzymes, ensuring stable baseline measurements .
- Contradiction Resolution : If IC₅₀ values conflict across studies, validate receptor density using flow cytometry and adjust binding models (e.g., one-site vs. two-site fit) in GraphPad Prism .
Q. What strategies resolve contradictions in in vivo efficacy data between rodent models and primate studies?
- Methodological Answer :
- Species-Specific Receptor Profiling : Use qPCR to compare NK1 receptor splice variants in target tissues (e.g., spinal cord vs. striatum) .
- Pharmacokinetic Adjustments :
- Plasma Stability Assays : Incubate the peptide in rodent/primate plasma at 37°C; quantify degradation via HPLC-MS. If rodent plasma degrades the peptide faster, add albumin (40g/L) to mimic primate conditions .
- Blood-Brain Barrier (BBB) Penetration : Measure logP values (optimal: 1–3) and use in situ perfusion to assess BBB permeability. Modify with PEGylation if necessary .
Q. How can computational modeling predict off-target interactions with related receptors (e.g., NK2/NK3)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-receptor interactions over 100ns. Focus on residue pairs (e.g., D-Phe⁵ with NK1 Leu-267 vs. NK2 Gln-291) to identify selectivity determinants .
- Free Energy Perturbation (FEP) : Calculate binding energy differences (ΔΔG) for the peptide against NK1 vs. NK2 receptors. A ΔΔG >2 kcal/mol indicates selectivity .
- Validation : Synthesize truncated analogues (e.g., remove β-(3-pyridyl)-Ala³) and test in radioligand assays to confirm computational predictions .
Q. What advanced techniques characterize the peptide’s conformational dynamics in solution?
- Methodological Answer :
- NMR Spectroscopy : Acquire ²H-¹⁵N HSQC spectra in 90% H₂O/10% D₂O at 278K to resolve backbone amide signals. Compare chemical shifts to wild-type Substance P to identify structural perturbations .
- Synchrotron Radiation CD (SRCD) : Analyze far-UV spectra (190–250nm) to detect α-helix or β-sheet content, which may correlate with receptor activation .
- Single-Molecule FRET : Label the N- and C-termini with Cy3/Cy5 dyes to monitor real-time folding/unfolding kinetics in physiological buffer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
